

# synthesis and characterization of 3,4-dihydroquinazolin-2(1H)-one

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## Compound of Interest

Compound Name: 3,4-dihydroquinazolin-2(1H)-one

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An In-Depth Technical Guide to the Synthesis and Characterization of **3,4-Dihydroquinazolin-2(1H)-one**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a heterocyclic structure of paramount importance in medicinal chemistry and drug development.<sup>[1]</sup> Its derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.<sup>[2][3]</sup> Specifically, the **3,4-dihydroquinazolin-2(1H)-one** moiety serves as a foundational building block for more complex therapeutic agents. A comprehensive understanding of its synthesis and structural verification is therefore critical for researchers aiming to innovate in this chemical space.

This guide provides a detailed exploration of the synthesis and characterization of **3,4-dihydroquinazolin-2(1H)-one**, moving beyond simple procedural lists to explain the underlying chemical principles and rationale. We will cover a reliable synthetic protocol and the suite of analytical techniques required for unequivocal structural confirmation, ensuring a self-validating system of synthesis and analysis.

## Part 1: Synthetic Strategies and Mechanistic Insights

The construction of the **3,4-dihydroquinazolin-2(1H)-one** ring system can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

### Classical Synthesis via Carbonyl Insertion

The most direct and conceptually simple route involves the cyclization of 2-aminobenzylamine with a carbonylating agent. This method builds the core ureide functionality in a single, efficient step.

- **Causality of Reagent Choice:** Historically, highly toxic phosgene gas was used for such transformations. Modern protocols, however, utilize safer alternatives. Triphosgene (bis(trichloromethyl) carbonate) is an excellent substitute; it is a stable, crystalline solid that decomposes in situ to generate the required phosgene, minimizing handling risks. The reaction proceeds via the formation of an intermediate isocyanate, which then undergoes intramolecular cyclization.

A highly efficient protocol involves the reaction of 2-(aminomethyl)aniline with triphosgene in an inert solvent like tetrahydrofuran (THF).<sup>[4]</sup> The reaction is typically rapid, often resulting in the precipitation of the product in high purity and yield.

### Multi-Component Reactions (MCRs)

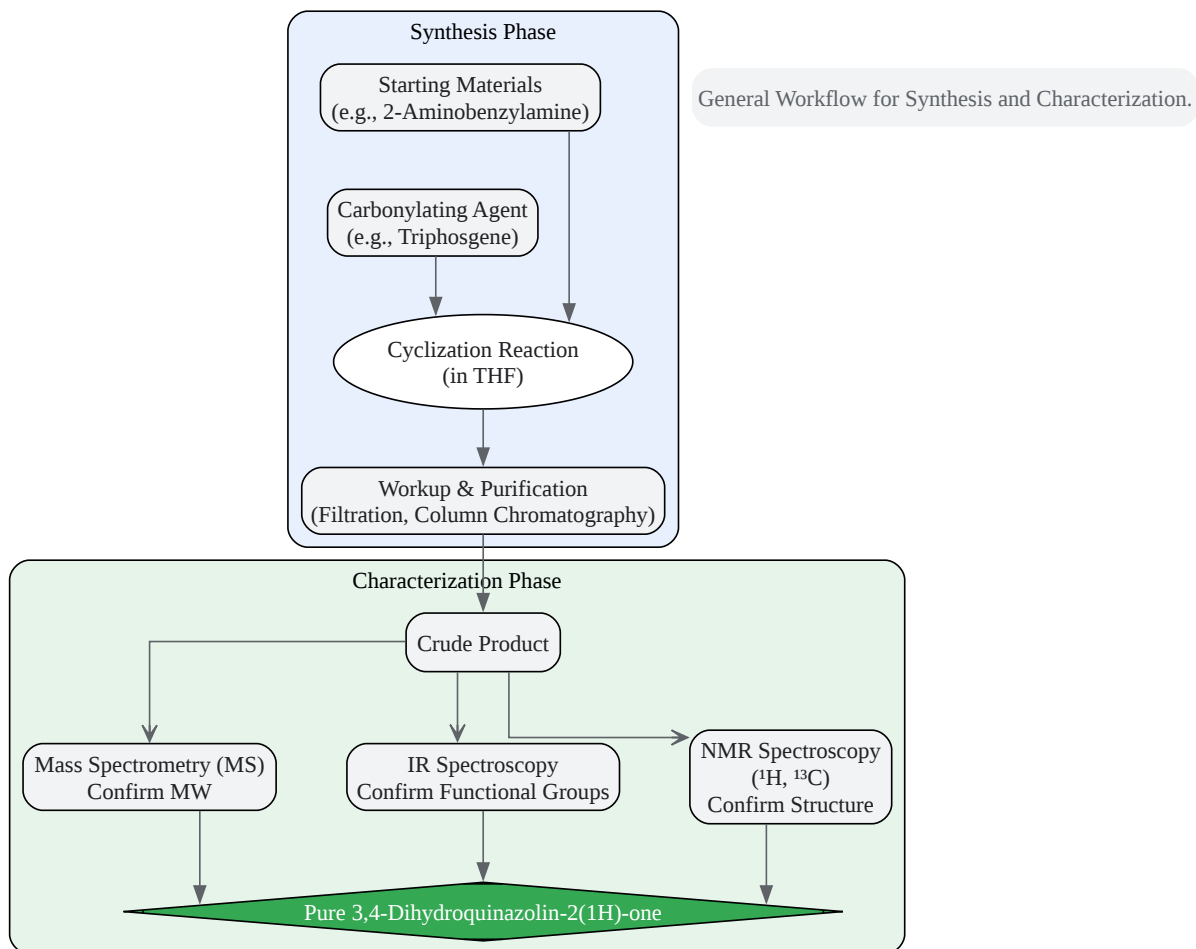
Atom-efficient and convergent syntheses are highly desirable in modern organic chemistry. One-pot, three-component reactions are a popular strategy for synthesizing the related 2,3-dihydroquinazolin-4(1H)-one scaffold, which can sometimes be adapted.<sup>[5]</sup> These reactions typically involve the condensation of an anthranilic acid derivative (like isatoic anhydride), an aldehyde, and a nitrogen source (e.g., ammonium acetate) under catalytic conditions.<sup>[1][5]</sup> While not the most direct route to the title compound, these strategies highlight the versatility of quinazolinone synthesis.

### Modern Catalytic and Greener Approaches

Recent advancements have focused on developing more sustainable and flexible synthetic methods.

- **Base-Mediated Synthesis:** An environmentally friendly method utilizes the reaction of 2-aminobenzonitriles with aldehydes in water, promoted by an inorganic base like  $K_3PO_4$ .<sup>[6]</sup>
- **Metal-Free Cascade Reactions:** Innovative strategies, such as a cascade cyclization/Leuckart–Wallach type reaction using formic acid, provide an attractive, metal-free entry point to substituted dihydroquinazolinones, producing only  $H_2O$ ,  $CO_2$ , and methanol as byproducts.<sup>[7]</sup>

The following workflow diagram illustrates the general pathway from synthesis to final, validated product.



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Caption: General Workflow for Synthesis and Characterization.

## Part 2: Detailed Experimental Protocol

This section provides a field-proven, step-by-step methodology for the synthesis of **3,4-dihydroquinazolin-2(1H)-one** based on the classical carbonyl insertion route.

Protocol: Synthesis from 2-(Aminomethyl)aniline and Triphosgene<sup>[4]</sup>

Materials:

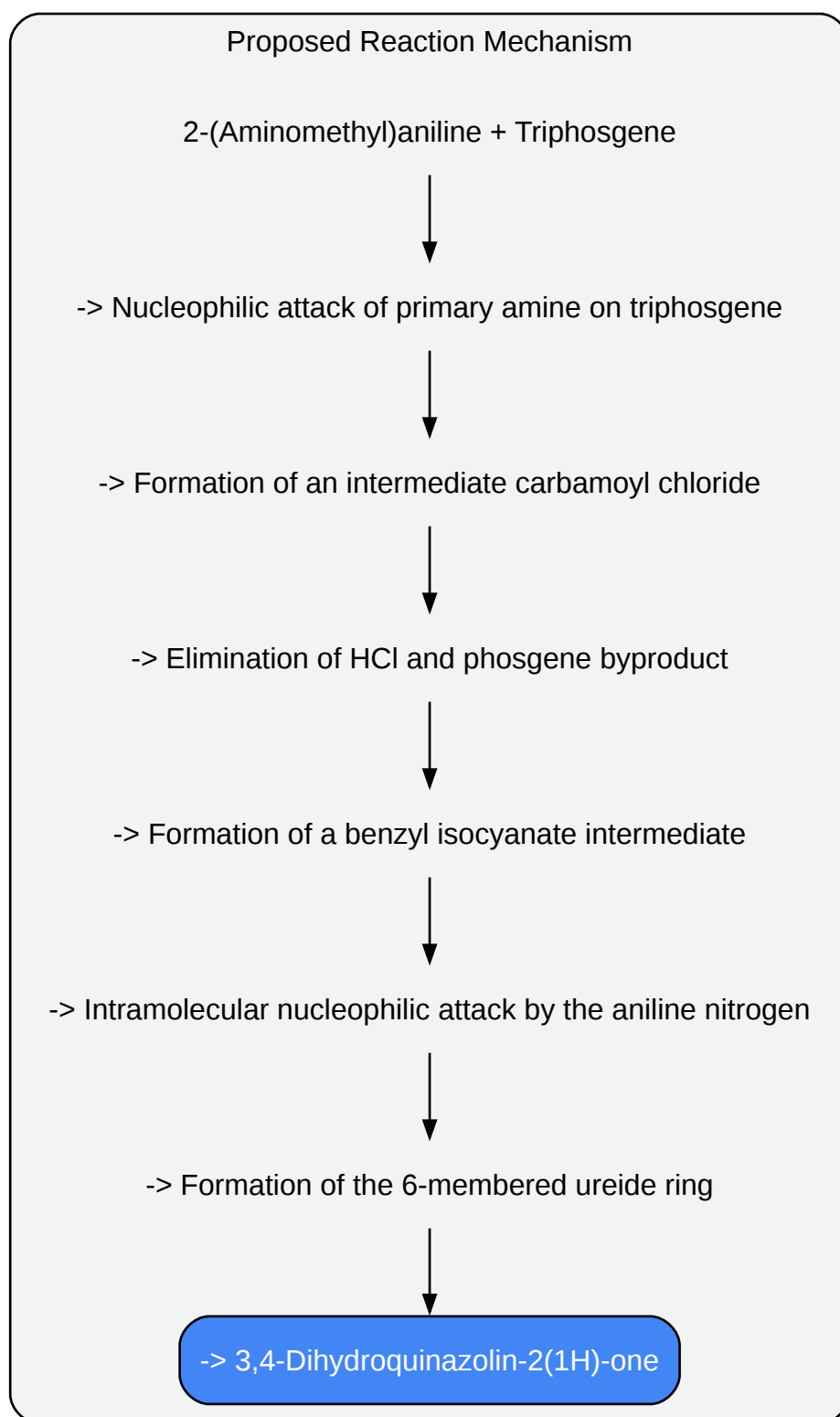
- 2-(Aminomethyl)aniline (1.50 g, 12.3 mmol)
- Triphosgene (3.31 g, 12.3 mmol)
- Tetrahydrofuran (THF), anhydrous (30 mL)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Nitrogen gas supply
- Round-bottom flask and standard glassware

Procedure:

- **Reaction Setup:** Under a nitrogen atmosphere, dissolve 2-(aminomethyl)aniline (1.50 g, 12.3 mmol) in 30 mL of anhydrous THF in a suitable round-bottom flask equipped with a magnetic stirrer.
- **Addition of Reagent:** Carefully add triphosgene (3.31 g, 12.3 mmol) to the solution in one portion. A colorless solid is expected to precipitate.
- **Reaction:** Continue stirring the mixture for 30 minutes at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

- Quenching and Extraction: After 30 minutes, carefully add water to the reaction mixture to quench any unreacted triphosgene. Transfer the mixture to a separatory funnel and extract several times with ethyl acetate.
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
- Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to afford the final product. This procedure typically yields the product as a colorless solid with high purity (yields up to 99% have been reported).<sup>[4]</sup>

The following diagram illustrates the proposed reaction mechanism.



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Caption: Proposed Reaction Mechanism for Synthesis.

## Part 3: Comprehensive Characterization

Structural elucidation and purity assessment are non-negotiable for ensuring the integrity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of the molecule in solution. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

Table 1: NMR Spectroscopic Data for **3,4-Dihydroquinazolin-2(1H)-one**

Technique	Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference
<sup>1</sup> H NMR	~8.98	Singlet (broad)	NH (amide)	[4]
(500 MHz, DMSO-d <sub>6</sub> )	~7.09	Doublet of doublets	Aromatic CH	[4]
	~7.06	Doublet	Aromatic CH	[4]
	~6.84	Doublet of doublet of doublets	Aromatic CH	[4]
	~6.76	Multiplet	Aromatic CH (2H)	[4]
	~4.30	Singlet	CH <sub>2</sub> (methylene)	[4]
<sup>13</sup> C NMR	~155.0	-	C=O (carbonyl)	Predicted
(Predicted)	~140.0	-	Ar-C-N	Predicted
~128.0 - 115.0	-	Aromatic CH	Predicted	
~42.0	-	CH <sub>2</sub> (methylene)	Predicted	

- Expert Interpretation: The singlet at ~4.30 ppm integrating to 2H is a key signature of the isolated methylene (-CH<sub>2</sub>-) group. The complex aromatic signals between 6.7-7.1 ppm



confirm the substituted benzene ring. The downfield broad singlet at ~8.98 ppm is characteristic of the amide N-H proton.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Functional Group
3300 - 3150	N-H Stretching	Amide (N-H)
3100 - 3000	C-H Stretching	Aromatic C-H
2950 - 2850	C-H Stretching	Aliphatic C-H (CH <sub>2</sub> )
~1680 - 1650	C=O Stretching	Cyclic Ureide (Amide I)
~1610, ~1480	C=C Stretching	Aromatic Ring

- Expert Interpretation: The most crucial peak to observe is the strong carbonyl (C=O) stretch around 1660 cm<sup>-1</sup>, confirming the presence of the ureide functional group. The presence of a broad peak above 3100 cm<sup>-1</sup> indicates the N-H bonds.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as the final confirmation of its elemental composition.

- Molecular Formula: C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>O[8]
- Molecular Weight: 148.17 g/mol
- Expected Result: In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the expected observation would be the protonated molecular ion peak [M+H]<sup>+</sup> at m/z 149.0709. This precise mass measurement confirms the elemental formula.

## Physical and Chromatographic Data

- Melting Point: A sharp melting point indicates high purity.
- Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

## Conclusion

This guide has detailed a robust and high-yielding synthesis for **3,4-dihydroquinazolin-2(1H)-one**, a molecule of significant interest in medicinal chemistry. We have moved beyond a simple recipe to explain the rationale behind the chosen synthetic strategy and reagents. Furthermore, a comprehensive characterization workflow utilizing NMR, IR, and MS has been presented. The combined interpretation of these analytical techniques provides an undeniable confirmation of the molecular structure, establishing a self-validating system critical for research and development. By mastering these synthesis and characterization protocols, scientists are well-equipped to explore the vast chemical space of quinazolinone derivatives and contribute to the development of novel therapeutic agents.

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